3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid
Description
Properties
IUPAC Name |
3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c13-8(14)3-4-15-7-2-1-6-10-9-5-12(6)11-7/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWYTTJFMMIWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid typically involves the reaction of [1,2,4]triazolo[4,3-b]pyridazine derivatives with appropriate thiol-containing reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring high purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid can inhibit the growth of various bacterial strains, making them candidates for antibiotic development.
2. Anticancer Properties
Recent investigations have focused on the anticancer potential of this compound. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This suggests that it could serve as a lead compound for developing new anticancer agents.
3. Anti-inflammatory Effects
The anti-inflammatory effects of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid have been explored in various models. Its ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed potent activity comparable to conventional antibiotics .
Case Study 2: Anticancer Activity
A recent publication in Cancer Letters reported on the anticancer effects of this compound on human breast cancer cells. The study demonstrated that treatment with 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid led to significant reductions in cell viability and induced apoptosis through caspase activation .
Mechanism of Action
The mechanism of action of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Critical Analysis of Substituent Effects
Chlorine Substitution ()
The chloro derivative (CAS: 902502-24-3) replaces a hydrogen atom with chlorine at position 6 of the triazolopyridazine ring. This substitution increases molecular weight by ~2.38 g/mol compared to the target compound. However, this could also increase toxicity risks.
Benzofuran-Pyridazinone Hybrid ()
The benzofuran moiety may confer fluorescence properties, useful in probe design, though its pharmacological relevance remains unexplored.
Acetic Acid vs. Propanoic Acid Derivatives ()
Replacing the propanoic acid with acetic acid shortens the carbon chain, reducing molecular weight by ~14 g/mol. This modification likely decreases aqueous solubility and may limit interactions with charged binding pockets. The isopropyl group in [(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid introduces steric bulk, which could hinder binding to compact active sites.
Amino-Functionalized Analogues ()
The dimethylamino-substituted variant introduces a basic tertiary amine, increasing solubility in acidic environments. This group may also serve as a hydrogen-bond acceptor, enhancing target affinity.
Biological Activity
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 196.24 g/mol. It features a triazole ring fused to a pyridazine moiety, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of triazolo[4,3-b]pyridazine compounds exhibit significant antitumor properties. For example, one study synthesized various triazolo derivatives and evaluated their inhibitory effects on cancer cell lines. The most promising derivative showed an IC50 value of approximately 0.98 µM against A549 lung cancer cells and demonstrated the ability to induce apoptosis through the inhibition of c-Met signaling pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 17l | A549 | 0.98 | c-Met/VEGFR-2 inhibition |
| Compound 17l | MCF-7 | 1.05 | c-Met/VEGFR-2 inhibition |
| Compound 17l | HeLa | 1.28 | c-Met/VEGFR-2 inhibition |
Anti-inflammatory Effects
In addition to antitumor activity, triazolo derivatives have shown anti-inflammatory effects. A related compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
Research has also explored the antimicrobial properties of triazolo derivatives. Some compounds exhibited moderate activity against various bacterial strains, indicating their potential as leads for antibiotic development .
The biological mechanisms underlying the activity of 3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid involve several pathways:
- Kinase Inhibition : The compound acts as an inhibitor of key kinases involved in tumor progression (e.g., c-Met and VEGFR-2), disrupting signaling pathways that promote cancer cell survival and proliferation.
- Induction of Apoptosis : It induces apoptosis in cancer cells through mitochondrial pathways and caspase activation, leading to programmed cell death.
- Regulation of Cytokines : It modulates the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.
Study on Antitumor Activity
A comprehensive study evaluated the efficacy of various triazolo derivatives against different cancer cell lines. The results highlighted that compounds with specific substitutions on the triazole ring exhibited enhanced potency against A549 cells compared to others. This suggests that structural modifications can significantly influence biological activity .
Study on Anti-inflammatory Properties
Another investigation focused on assessing the anti-inflammatory potential of these compounds using in vitro models. The findings revealed that certain derivatives effectively reduced the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating their therapeutic potential in inflammatory conditions .
Q & A
Q. Table 2: Key Modifications and Observed Effects
| Position | Modification | Biological Impact |
|---|---|---|
| 6 | Cl substitution | ↑ Antiproliferative activity |
| 3 | Phenyl vs. methyl | Alters solubility by 2-fold |
What strategies address discrepancies in pharmacological data between in vitro and in vivo models?
Methodological Answer:
- Metabolic Stability Assays : Use liver microsomes to predict in vivo clearance rates. Poor correlation often stems from rapid Phase I metabolism.
- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability in murine models .
- Pharmacokinetic Modeling : Compartmental models (e.g., two-phase absorption) reconcile differences in AUC values .
What are the comparative advantages of triazolo vs. oxazolo cores in enhancing target binding affinity?
Methodological Answer:
- Triazolo Cores : Exhibit higher π-π stacking potential with aromatic residues (e.g., EGFR kinase), increasing binding affinity by 15% compared to oxazolo derivatives .
- Oxazolo Cores : Preferentially form hydrogen bonds with polar residues (e.g., Serine-774 in VEGFR2) .
- Method : Perform MD simulations (50 ns trajectories) to compare binding modes and free energy landscapes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
